molecular formula C18H13F4N3O2 B2681900 2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-N-(3-(trifluoromethyl)benzyl)acetamide CAS No. 1286707-02-5

2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-N-(3-(trifluoromethyl)benzyl)acetamide

Katalognummer B2681900
CAS-Nummer: 1286707-02-5
Molekulargewicht: 379.315
InChI-Schlüssel: YWHFATFUDMPSOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound contains several functional groups including a fluorophenyl group, an oxadiazole ring, and a trifluoromethylbenzyl group. These groups are common in many pharmaceutical and agrochemical compounds due to their distinctive physical-chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the fluorine atom and the pyridine structure. These groups are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Evaluation

One study focused on the synthesis and evaluation of a series of compounds including 2-(5-(aryl)-1,3,4-oxadiazol-2-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamides for their antimicrobial properties. These compounds were tested against a range of Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that compounds bearing a maximum number of fluorine atoms showed high potency against both bacterial and fungal strains, suggesting the role of fluorine in enhancing antimicrobial activity (Parikh & Joshi, 2014).

Antimicrobial and Hemolytic Activity

Another research effort synthesized 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides and evaluated their antimicrobial and hemolytic activities. The study found that these compounds exhibited variable antimicrobial effectiveness against selected microbial species, with specific compounds demonstrating significant activity. This suggests the potential of these derivatives for further exploration as antimicrobial agents (Gul et al., 2017).

Anticonvulsant Evaluation

Furthermore, indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide were synthesized and evaluated for their anticonvulsant properties. The study discovered that certain derivatives demonstrated significant anticonvulsant activity, highlighting the therapeutic potential of these compounds in the treatment of seizure disorders (Nath et al., 2021).

Src Kinase Inhibitory and Anticancer Activities

Thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and assessed for their Src kinase inhibitory and anticancer activities. These compounds, through their action on the Src substrate binding site, exhibited potential as anticancer agents, providing a foundation for further development in cancer therapy (Fallah-Tafti et al., 2011).

Wirkmechanismus

The mechanism of action would depend on the specific application of the compound. For example, many TFMP derivatives are used in the development of agrochemical and pharmaceutical compounds .

Zukünftige Richtungen

The demand for TFMP derivatives has been increasing steadily in the last 30 years due to their wide-ranging potential applications in the agrochemical and pharmaceutical industries .

Eigenschaften

IUPAC Name

2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F4N3O2/c19-14-6-2-4-12(8-14)17-25-24-16(27-17)9-15(26)23-10-11-3-1-5-13(7-11)18(20,21)22/h1-8H,9-10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHFATFUDMPSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)CC2=NN=C(O2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-N-(3-(trifluoromethyl)benzyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.